An In-Depth Technical Guide to the Chemical Properties of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to the Chemical Properties of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic scaffold, 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde. This molecule represents a compelling starting point for chemical exploration in drug discovery and materials science, combining the pharmacologically significant benzofuran and pyrazole moieties.
Core Molecular Structure and Physicochemical Properties
3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde possesses a unique molecular architecture, featuring a benzofuran ring system linked at its 2-position to the 3-position of a 1H-pyrazole-4-carbaldehyde. This arrangement of aromatic and heteroaromatic rings imparts a rigid, planar geometry to the core structure, which is often advantageous for binding to biological targets.
Table 1: Physicochemical Properties of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde and its N-Substituted Analogs
| Property | 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde | 3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde |
| CAS Number | 1152541-71-3[1] | Not available | Not available |
| Molecular Formula | C₁₂H₈N₂O₂[1] | C₁₈H₁₂N₂O₂ | C₁₃H₁₀N₂O₂ |
| Molecular Weight | 212.21 g/mol [1] | 288.29 g/mol | 226.24 g/mol |
| Monoisotopic Mass | 212.0586 g/mol | 288.0899 g/mol | 226.0742 g/mol |
| Predicted XlogP | 1.8 | Not available | 1.8 |
| Appearance | White to pale yellow solid (predicted) | Not available | Not available |
| Melting Point | Not available | 160–162 °C[2] | Not available |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF. | Soluble in acetic acid for recrystallization.[2] | Not available |
Synthesis of the 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde Scaffold
The primary and most effective method for the synthesis of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde and its derivatives is the Vilsmeier-Haack reaction . This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[3]
The general synthetic strategy involves a two-step process:
-
Formation of a Hydrazone Precursor: The synthesis begins with the condensation of 2-acetylbenzofuran with a suitable hydrazine (e.g., hydrazine hydrate for the N-unsubstituted pyrazole or phenylhydrazine for the N-phenyl derivative) to form the corresponding hydrazone.
-
Vilsmeier-Haack Cyclization and Formylation: The hydrazone is then treated with the Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This step facilitates both the cyclization of the hydrazone to form the pyrazole ring and the formylation at the 4-position.
Detailed Experimental Protocol (Adapted for N-Phenyl Derivative)
The following protocol is based on the successful synthesis of 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and can be adapted for the synthesis of the N-unsubstituted analog.[2]
Step 1: Synthesis of 1-(1-(Benzofuran-2-yl)ethylidene)-2-phenylhydrazine (Hydrazone Intermediate) [2]
-
Dissolve 1-(1-benzofuran-2-yl)ethanone (0.01 mol) in ethanol (25 mL) in a round-bottom flask.
-
Add a catalytic amount of acetic acid to the solution.
-
Add phenylhydrazine (0.01 mol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for approximately 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, isolate the formed Schiff's base and recrystallize it from ethanol.
Step 2: Synthesis of 3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde [2]
-
In a round-bottom flask, add N,N-dimethylformamide (150 mL) and cool it to 0–5 °C in an ice bath.
-
Add phosphorus oxychloride (0.2 mol) dropwise with constant stirring.
-
Add the hydrazone intermediate (0.094 mol) portion-wise while maintaining the temperature and stirring.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Pour the reaction mixture onto ice-cold water.
-
Neutralize the solution with a 5% ammonium hydroxide solution.
-
Filter the resulting precipitate, dry it, and recrystallize from acetic acid to obtain the final product.
Spectroscopic Characterization
Mass Spectrometry
Predicted mass spectrometry data for the title compound and its N-methyl derivative suggest the following m/z values for various adducts:
Table 2: Predicted m/z Values for 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde and its N-Methyl Analog
| Adduct | 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde (m/z) | 3-(1-Benzofuran-2-yl)-1-methyl-1H-pyrazole-4-carbaldehyde (m/z) |
| [M+H]⁺ | 213.06586 | 227.08151 |
| [M+Na]⁺ | 235.04780 | 249.06345 |
| [M-H]⁻ | 211.05130 | 225.06695 |
Data obtained from PubChemLite.[4][5]
Infrared (IR) Spectroscopy
The IR spectrum of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde is expected to show characteristic absorption bands for the various functional groups present in the molecule. Based on the analysis of a derivative, a strong absorption band for the carbonyl group (C=O) of the aldehyde is anticipated around 1706 cm⁻¹.[6] Additionally, for the N-unsubstituted compound, a broad absorption band corresponding to the N-H stretch of the pyrazole ring would be expected in the region of 3200-3400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this molecule.
¹H NMR:
-
Aldehyde Proton: A singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.
-
Pyrazole Proton (C5-H): A singlet, the chemical shift of which will be influenced by the substituents. In a related N-phenyl derivative, the pyrazolyl proton appears as a singlet at a very low field (8.59 ppm).[6]
-
N-H Proton: For the N-unsubstituted compound, a broad singlet is expected, which would be exchangeable with D₂O. Its chemical shift will be concentration and solvent-dependent.
-
Benzofuran and Phenyl Protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm).
¹³C NMR:
-
Aldehyde Carbonyl Carbon: A resonance in the highly deshielded region of the spectrum, typically around δ 185-195 ppm.
-
Aromatic and Heteroaromatic Carbons: A series of signals in the aromatic region (δ 110-160 ppm). The carbon atoms of the benzofuran and pyrazole rings will have distinct chemical shifts. For a related N-phenyl derivative, the carbonyl carbon of a thiazolidin-4-one attached to the pyrazole moiety appears at 165.8 ppm.[6]
Chemical Reactivity and Synthetic Utility
The 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde scaffold is a versatile building block for the synthesis of more complex heterocyclic systems. The aldehyde functionality serves as a key handle for a variety of chemical transformations.
Condensation Reactions
The aldehyde group readily undergoes condensation reactions with active methylene compounds. For instance, the N-phenyl derivative has been shown to react with various acetyl derivatives to form chalcones.[3] These chalcones can then be used as precursors for the synthesis of other heterocyclic rings, such as pyrazolines, through cyclocondensation with hydrazine.[7]
Furthermore, condensation with malononitrile and subsequent reaction with 2-cyanoacetohydrazide can lead to the formation of substituted pyridine derivatives.[2] The reaction with thiazolidin-4-one derivatives has also been reported to yield complex heterocyclic systems.[6]
Potential Applications in Drug Discovery
The combination of the benzofuran and pyrazole moieties in a single molecule is of significant interest to medicinal chemists. Both of these heterocyclic systems are known to be present in a wide range of biologically active compounds.
-
Benzofuran Derivatives: These compounds are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[8]
-
Pyrazole Derivatives: The pyrazole nucleus is a common feature in many approved drugs and is associated with activities such as anti-inflammatory, analgesic, anticancer, and antimicrobial effects.
The hybrid nature of 3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde makes it a promising scaffold for the development of novel therapeutic agents. Research on related benzofuran-pyrazole hybrids has demonstrated their potential as:
-
Anticancer Agents: Derivatives have shown potent anti-proliferative activity against various human cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer.[7] Some compounds have also been identified as multi-kinase inhibitors, targeting key enzymes involved in cancer progression.[3]
-
Antimicrobial Agents: Benzofuran-pyrazole derivatives have been reported to possess antibacterial and antifungal activities.[9]
-
Anti-inflammatory Agents: The benzofuran moiety is a component of molecules with significant anti-inflammatory effects, suggesting that derivatives of the title compound could be explored for the management of inflammatory disorders.[2]
-
Antiviral Agents: Some benzofuran-pyrazole derivatives have shown promising anti-HIV activity.[10]
Conclusion
3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a synthetically accessible and highly versatile heterocyclic scaffold. Its chemical properties, particularly the reactivity of the aldehyde group, make it an excellent starting material for the construction of a diverse library of more complex molecules. The proven biological activities associated with its constituent benzofuran and pyrazole rings underscore its potential as a valuable building block in the design and development of new therapeutic agents. Further investigation into the synthesis of the N-unsubstituted compound and a thorough evaluation of its biological profile are warranted to fully exploit its potential in medicinal chemistry.
References
- El-Sayed, N. F., et al. (2023). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances, 13(44), 30971-30991.
- Hassan, A. S., et al. (2016). Design, synthesis and cytotoxic activity of some new pyrazolines bearing benzofuran and pyrazole moieties. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 418-431.
- Pandey, V., et al. (2020). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Advances, 10(49), 29426-29434.
- Al-Warhi, T., et al. (2023). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molbank, 2023(3), M1665.
- Abdelgawad, M. A., et al. (2023). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. Pharmaceuticals, 16(10), 1386.
- Rangaswamy, J., et al. (2015). Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants. Arabian Journal of Chemistry, 8(5), 662-670.
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PubChemLite. (n.d.). 3-(1-benzofuran-2-yl)-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(1-benzofuran-2-yl)-1-methyl-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]
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